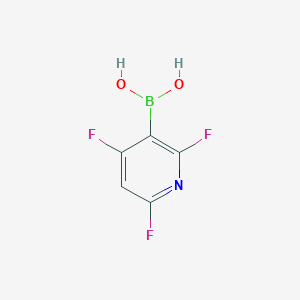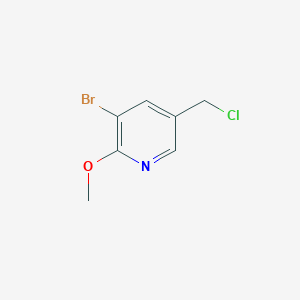![molecular formula C9H14N2O2 B13474156 [3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)
[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine: is a heterocyclic compound featuring an oxazole ring fused with an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes . The reaction conditions often include the use of ionic liquids to enhance yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Water radical cations can facilitate oxidation under ambient conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides and strong bases are often used in substitution reactions.
Major Products:
Oxidation: Quaternary ammonium cations.
Reduction: Saturated heterocycles.
Substitution: Various substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, [3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine is studied for its potential as a bioactive molecule, interacting with various biological targets.
Medicine: The compound shows promise in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes and receptors .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which [3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can engage in hydrogen bonding and π-π interactions, while the oxane ring provides additional steric and electronic effects that enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: The unique combination of the oxazole and oxane rings in [3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine provides distinct structural and electronic properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H14N2O2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
[3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C9H14N2O2/c10-6-8-5-9(11-13-8)7-1-3-12-4-2-7/h5,7H,1-4,6,10H2 |
InChI-Schlüssel |
JHWUDPLIXQIKIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=NOC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


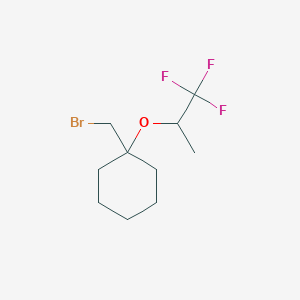

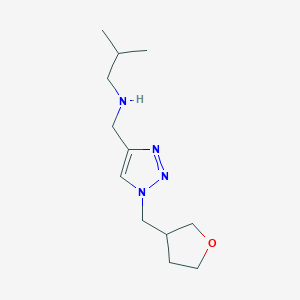
![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)
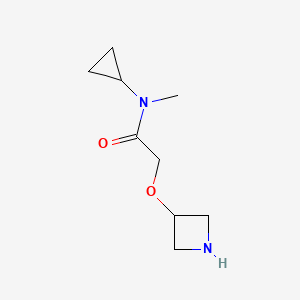
![4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid](/img/structure/B13474109.png)
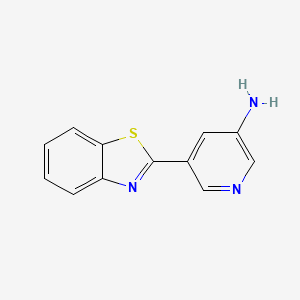
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13474117.png)



